![molecular formula C14H20O8S B13834758 Methyl 6-O-tosyl-beta-D-glucopyranoside](/img/structure/B13834758.png)
Methyl 6-O-tosyl-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-O-tosyl-beta-D-glucopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . The molecular formula of this compound is C14H20O8S, and it has a molecular weight of 348.369 Da .
Vorbereitungsmethoden
The synthesis of Methyl 6-O-tosyl-beta-D-glucopyranoside typically involves the tosylation of methyl beta-D-glucopyranoside. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. The reaction conditions often include the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 6-O-tosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding methyl beta-D-glucopyranoside.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form sulfonic acid derivatives
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-O-tosyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various glycosides and other complex molecules.
Biology: The compound is used to study enzyme-substrate interactions, particularly those involving glycosidases.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anti-cancer and anti-viral drugs.
Industry: The compound is used in the production of surfactants and emulsifiers .
Wirkmechanismus
The mechanism of action of Methyl 6-O-tosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in the synthesis of various derivatives and in studying enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-O-tosyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl beta-D-glucopyranoside: Lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-O-galloyl-beta-D-glucopyranoside: Contains a galloyl group instead of a tosyl group, leading to different reactivity and applications
The uniqueness of this compound lies in its tosyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C14H20O8S |
---|---|
Molekulargewicht |
348.37 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
DBMMVDKCWRGJEG-RKQHYHRCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC)O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.